(R)-2-Methylbutanoic acid chemical properties
(R)-2-Methylbutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-2-Methylbutanoic Acid
Introduction
(R)-2-Methylbutanoic acid, also known as (R)-2-methylbutyric acid, is a chiral carboxylic acid belonging to the class of short-chain fatty acids.[1] Its chemical formula is C₅H₁₀O₂.[2] This compound is of significant interest to researchers and drug development professionals due to its role as a versatile chiral building block in organic synthesis for pharmaceuticals and agrochemicals.[2] It is a naturally occurring compound, found in cocoa beans, and is known for its distinct, pervasive cheesy and sweaty odor, which contrasts sharply with the pleasantly sweet, fruity aroma of its (S)-enantiomer.[1] This guide provides a comprehensive overview of its core chemical properties, experimental protocols, and relevant biological context.
Physicochemical Properties
(R)-2-Methylbutanoic acid is a clear, colorless to pale yellow liquid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below, compiled from various sources to provide a comparative overview.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-methylbutanoic acid | [5] |
| Synonyms | (R)-2-methylbutyric acid, (R)-(-)-2-Methylbutanoic Acid | [5][] |
| CAS Number | 32231-50-8 | [5] |
| Molecular Formula | C₅H₁₀O₂ | [1][5] |
| Molecular Weight | 102.13 g/mol | [4][5] |
| Appearance | Clear colorless to light brown/pale yellow liquid/oil | [1][3][][7] |
| Odor | Pervasive cheesy, sweaty | [1][8] |
| Melting Point | -70 °C to -90 °C | [1][4][9] |
| Boiling Point | 176-177 °C (at 760 mmHg); 50 °C (at 0.07 Torr) | [1][4][10][11] |
| Density | 0.9313 - 0.94 g/cm³ (at 20-25 °C) | [1][10][11] |
| Water Solubility | 20 - 45 g/L (at 20 °C) | [3][4][12] |
| pKa | 4.8 - 4.97 | [4][7][13] |
| logP (Octanol/Water) | 1.18 | [1][9] |
| Refractive Index (n20/D) | ~1.405 | [9][11] |
| Specific Optical Rotation [α] | -19.34° (neat, 21 °C) for the optically pure acid | [14] |
| Flash Point | 74 - 83 °C | [1][4] |
| Vapor Pressure | 0.433 - 0.5 mmHg (at 20 °C) | [11][12] |
Spectroscopic Data
Characterization of (R)-2-Methylbutanoic acid is routinely achieved using standard spectroscopic methods. While specific spectra are not reproduced here, relevant data can be found in comprehensive databases such as the NIST Chemistry WebBook.[15]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the connectivity of the carbon backbone and the presence of the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: IR spectra of this compound prominently feature a broad absorption band characteristic of the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹).[16]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[15]
Reactivity and Stability
(R)-2-Methylbutanoic acid exhibits reactivity typical of a carboxylic acid.[1]
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Acyl Substitution: The carboxylic acid functionality allows for straightforward conversion to a variety of derivatives, including esters (via Fischer esterification), amides, acid chlorides, and anhydrides.[1][2] The acid chloride is a common intermediate for accessing these other derivatives.[1]
-
Deprotonation: As an acid, it reacts with bases to form the corresponding 2-methylbutanoate salt.
-
Stability: The compound is stable under normal storage conditions.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and reactive metals, which may lead to exothermic or decomposition reactions.[3]
Biogenesis and Biological Interactions
(R)-2-Methylbutanoic acid is a bacterial and human metabolite.[3] It is biosynthesized from the amino acid L-isoleucine, not leucine as some sources suggest for the 2-methyl isomer.[2][3] Its primary biological significance in humans is related to its potent odor, which interacts with olfactory receptors.[2]
Caption: Biosynthetic pathway from L-Isoleucine to (R)-2-Methylbutanoic acid.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of (R)-2-Methylbutanoic acid in a research setting.
Protocol 5.1: Asymmetric Synthesis via Hydrogenation
One modern method to produce enantiomerically pure 2-methylbutanoic acid is through the asymmetric hydrogenation of tiglic acid.[1]
-
Catalyst Preparation: A ruthenium-BINAP catalyst is prepared or obtained commercially.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve tiglic acid in a suitable solvent such as methanol.
-
Catalyst Addition: Add the Ru-BINAP catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the vessel and pressurize with hydrogen gas (H₂). The reaction is typically stirred at a specific temperature and pressure until the uptake of hydrogen ceases.
-
Workup: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
Purification: The resulting product is purified using standard techniques, such as column chromatography or distillation, to yield the enantiomerically enriched 2-methylbutanoic acid. The specific enantiomer (R or S) obtained depends on the chirality of the BINAP ligand used.
Protocol 5.2: Chiral Resolution of Racemic 2-Methylbutanoic Acid
A classic method to separate enantiomers is through chemical resolution, which involves converting the enantiomers into diastereomeric salts.[1]
-
Salt Formation: Dissolve racemic 2-methylbutanoic acid in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (+)-brucine or (R)-1-phenylethanamine), in the same solvent.
-
Crystallization: Slowly combine the two solutions. The diastereomeric salts will have different solubilities. Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Separation: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.
-
Purification of Diastereomer: The purity of the crystallized salt can be enhanced by recrystallization until a constant specific optical rotation is achieved.
-
Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, liberating the free carboxylic acid.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (R)-2-Methylbutanoic acid.
Caption: General workflow for the chiral resolution of 2-methylbutanoic acid.
Safety and Handling
(R)-2-Methylbutanoic acid is classified as a corrosive substance and requires careful handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1][5] |
| Acute Toxicity | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin.[1] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[5] |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Nitrile rubber), protective goggles or a face shield, and a lab coat.[17]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[17][18] Avoid contact with skin, eyes, and clothing.[18]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed, corrosion-resistant containers.[3][18] Keep away from heat, sparks, and open flames.[19]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes.[18] If inhaled, move to fresh air.[18] If ingested, rinse mouth and do not induce vomiting; seek immediate medical attention.[18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[18]
References
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- 2. 2-Methylbutanoic Acid | High-Purity Grade for Research [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-2-Methylbutyric acid | 32231-50-8 [chemicalbook.com]
- 8. The 2-Methylbutanoic acids [leffingwell.com]
- 9. 2-methylbutanoic acid [stenutz.eu]
- 10. (R)-2-Methylbutyric acid | 32231-50-8 [amp.chemicalbook.com]
- 11. 2-甲基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scent.vn [scent.vn]
- 13. Showing Compound 2-Methylbutanoic acid (FDB008135) - FooDB [foodb.ca]
- 14. The specific rotation of optically pure 2-methylbutanoic acid is [\alpha].. [askfilo.com]
- 15. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemicalbook.com [chemicalbook.com]
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- 19. synerzine.com [synerzine.com]
